molecular formula C7H8ClN3O B1527021 1-(6-Chloropyrazin-2-yl)azetidin-3-ol CAS No. 1147998-46-6

1-(6-Chloropyrazin-2-yl)azetidin-3-ol

Cat. No. B1527021
M. Wt: 185.61 g/mol
InChI Key: CFGGWCLUXJQNPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Chloropyrazin-2-yl)azetidin-3-ol is a chemical compound with the CAS Number: 1147998-46-6 . It has a molecular weight of 185.61 . This compound is typically stored at room temperature and is available in powder form . It has gained significant attention in various fields of research and industrial applications.


Molecular Structure Analysis

The IUPAC name of this compound is 1-(6-chloro-2-pyrazinyl)-3-azetidinol . The InChI Code is 1S/C7H8ClN3O/c8-6-1-9-2-7(10-6)11-3-5(12)4-11/h1-2,5,12H,3-4H2 .


Physical And Chemical Properties Analysis

The physical form of 1-(6-Chloropyrazin-2-yl)azetidin-3-ol is a powder . It is stored at room temperature .

Scientific Research Applications

Cholinesterase Inhibitory Activities

Research on novel pyrazinamide condensed azetidinones, which are structurally related to 1-(6-Chloropyrazin-2-yl)azetidin-3-ol, demonstrated their potential as cholinesterase inhibitors. These compounds, synthesized through reactions involving pyrazinamide Schiff's bases, showed a range of acetyl and butyl cholinesterase inhibitory activities, categorizable as weak to high. One specific compound exhibited potent activity, suggesting the relevance of these structures in developing treatments for conditions associated with cholinesterase activity, such as Alzheimer's disease (Elumalai et al., 2016).

Antimicrobial Activity

A study on azetidin-2-one derivatives highlighted their significant antimicrobial properties. By synthesizing and testing a series of these compounds for their antibacterial and antifungal activities, the research found that several derivatives displayed promising results against selected microorganisms, indicating their potential as lead compounds for developing new antimicrobial agents (Shailesh et al., 2012).

Anti-Inflammatory and Analgesic Activities

Another research avenue explored the anti-inflammatory and analgesic properties of azetidin-2-one derivatives. Synthesizing new derivatives and testing them in vivo for these activities showed that most compounds exhibited potent and significant results compared with standard treatments, such as indomethacin. This suggests their utility in developing new therapeutic agents for treating inflammation and pain (Sharma et al., 2013).

Synthesis of Biologically Important Compounds

Azetidin-2-one serves as a versatile synthon for synthesizing a wide range of biologically significant compounds. Exploiting the strain energy of the beta-lactam ring allows for the creation of aromatic beta-amino acids, peptides, and various heterocycles. This demonstrates the beta-lactam's role as a powerful building block in organic synthesis, enabling access to diverse synthetic targets lacking the beta-lactam structure but possessing biological relevance (Deshmukh et al., 2004).

Safety And Hazards

The compound has several safety precautions associated with it. The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-(6-chloropyrazin-2-yl)azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O/c8-6-1-9-2-7(10-6)11-3-5(12)4-11/h1-2,5,12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGGWCLUXJQNPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CN=CC(=N2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Chloropyrazin-2-yl)azetidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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